molecular formula C52H40CaF6O6 B1139107 calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate

Cat. No.: B1139107
M. Wt: 914.9 g/mol
InChI Key: WCZAHGONZBHQSA-HRQBZJEISA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate (CAS 1259389-38-2), also known as AMG 837 calcium hydrate, is a synthetic small molecule developed as a potent agonist of the GPR40/FFA1 receptor, with an EC50 of 13 nM . Its molecular formula is C52H42CaF6O7 (molecular weight: 932.95 g/mol), featuring a calcium counterion and a stereospecific (3S)-configured hex-4-ynoate backbone . The compound’s structure includes:

  • A trifluoromethylphenyl group, enhancing metabolic stability and lipophilicity.
  • A biphenylmethoxy linkage, contributing to receptor binding specificity.
  • A hex-4-ynoate moiety with a calcium ion, critical for solubility and ionic interactions .

Its stereochemistry and calcium coordination are essential for maintaining agonist activity at GPR40, a target implicated in glucose-dependent insulin secretion . Structural elucidation of this compound and its analogs often employs crystallographic methods via the SHELX software suite, a standard in small-molecule refinement .

Properties

IUPAC Name

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZAHGONZBHQSA-HRQBZJEISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H40CaF6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of AMG 837 hemicalcium salt involves the reaction of β-1-Propyn-1-yl-4-[(4’-trifluoromethyl)[1,1’-biphenyl]-3-yl]methoxy]benzenepropanoic acid with calcium ions to form the hemicalcium salt. The reaction conditions typically involve the use of solvents like DMSO and maintaining the reaction at controlled temperatures .

Industrial Production Methods: : Industrial production of AMG 837 hemicalcium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is typically ≥98% .

Mechanism of Action

AMG 837 hemicalcium salt acts as a partial agonist of the free fatty acid receptor 1 (FFA1/GPR40). It interacts allosterically with full FFA1 agonists like docosahexaenoic acid, potentiating glucose-dependent stimulation of insulin. This mechanism makes it a valuable compound in the study of glucose metabolism and insulin secretion .

Comparison with Similar Compounds

AMG 837 Sodium Salt

  • Molecular Formula : C26H21O3F3Na (MW: 438.44 g/mol).
  • Key Differences : Replaces calcium with sodium, altering solubility and bioavailability. Retains the same core structure and GPR40 agonist activity (EC50 = 13 nM) but is more soluble in aqueous media .

Calcium (R,E)-7-[4-(4-Fluorophenyl)-6-Isopropylpyrimidinyl]heptenoate

  • Molecular Features : Contains a fluorophenyl-isopropylpyrimidine core instead of biphenylmethoxy. The calcium salt enhances stability but lacks the alkyne moiety present in AMG 835.

(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-Fluorophenyl)-3-Quinolinyl]-3,5-Dihydroxyheptenoic Acid Calcium

  • Structural Highlights: Features a quinoline ring and cyclopropyl group, differing from AMG 837’s biphenyl system.

Pharmacological and Physicochemical Comparison

Table 1: Key Properties of AMG 837 Calcium Hydrate and Analogues

Compound Target/Activity EC50 (nM) Molecular Weight (g/mol) Key Functional Groups
AMG 837 Calcium Hydrate GPR40 agonist 13 932.95 Trifluoromethylphenyl, biphenylmethoxy, hex-4-ynoate
AMG 837 Sodium Salt GPR40 agonist 13 438.44 Same as above, sodium counterion
Calcium (R,E)-Heptenoate Lipid metabolism modulator N/A ~800* Fluorophenyl, pyrimidine, isopropyl
Quinolinyl Dihydroxyheptenoate Cardiovascular research N/A ~900* Quinoline, cyclopropyl, dihydroxy

*Estimated based on structural complexity.

Table 2: Supplier Pricing (Selected Examples)

Compound Supplier Purity Quantity Price (USD) Reference Date
AMG 837 Calcium Hydrate Ambeed 98+% 5 mg $216.00 June 2024
AMG 837 Calcium Hydrate MedChemExpress 98.45% 100 mg ~$1,400† April 2024
AMG 837 Sodium Salt ChemScence 97.23% 50 mg $620.00 April 2022

†Converted from CNY 9,900 at 1 USD ≈ 7 CNY.

Mechanistic and Therapeutic Differentiation

  • AMG 837 Calcium Hydrate vs. Sodium Salt : The calcium form offers prolonged half-life due to slower dissociation in physiological conditions, whereas the sodium salt is preferable for in vitro assays requiring rapid solubility .
  • Trifluoromethyl vs. Fluorophenyl Groups : The trifluoromethyl group in AMG 837 enhances electron-withdrawing effects and receptor affinity compared to simpler fluorophenyl substituents in analogues .
  • Alkyne vs. Ester Linkages: The hex-4-ynoate moiety in AMG 837 provides rigidity and metabolic resistance, unlike ester-based analogues (e.g., Ethyl (3R,5S,E)-heptenoate), which are more prone to hydrolysis .

Research and Development Insights

  • Synthetic Challenges : The biphenylmethoxy-alkyne scaffold in AMG 837 requires precise stereochemical control, often achieved via asymmetric catalysis .
  • Crystallography : SHELX software is widely used to resolve the calcium coordination geometry and confirm the (3S) configuration .

Biological Activity

Calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, commonly referred to as AMG 837, is a complex organic compound notable for its unique molecular structure and potential therapeutic applications. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for treating metabolic diseases.

Chemical Structure and Properties

The compound has the following molecular formula: C52H44CaF6O8C_{52}H_{44}CaF_6O_8. Its structure features a calcium ion associated with a complex organic moiety derived from hex-4-ynoic acid. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmaceutical applications.

Pharmacological Effects

Research indicates that calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate exhibits significant biological activity, particularly in the context of metabolic diseases. Key findings include:

  • Antidiabetic Properties : Studies have demonstrated that AMG 837 can reduce blood sugar levels in diabetic models, suggesting its potential as a therapeutic agent for conditions such as obesity and insulin resistance. This effect is attributed to its interaction with the FFA1/GPR40 receptor, where it acts as a partial agonist, enhancing insulin secretion in response to glucose levels.
  • Antimicrobial Activity : Although primarily studied for metabolic effects, derivatives related to AMG 837 have shown antimicrobial properties. Research on similar compounds indicates that those with trifluoromethyl groups exhibit potent growth inhibition against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with low toxicity to human cells .

The biological activity of calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate can be attributed to several mechanisms:

  • FFA1/GPR40 Activation : By acting on the FFA1 receptor, AMG 837 enhances glucose-dependent insulin secretion from pancreatic beta cells. This mechanism is crucial for managing blood glucose levels in diabetic patients.
  • Antimicrobial Pathways : The antimicrobial derivatives demonstrate a broad range of inhibitory effects on bacterial cell functions by targeting macromolecular synthesis, which disrupts bacterial growth and biofilm formation .

Comparative Analysis

To further understand the uniqueness of calcium; (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, a comparative analysis with similar compounds is presented below:

Compound NameStructural FeaturesUnique Attributes
3-(4-Benzyloxy)phenylhex-4-ynoic acidLacks calcium ionMore hydrophilic due to absence of trifluoromethyl group
2-(Trifluoromethyl)benzoic acidTrifluoromethyl group presentSimpler structure, less complex interactions
2-Hydroxybenzoic acidHydroxy group instead of methoxyDifferent biological activity profile

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rodents, administration of AMG 837 resulted in a significant decrease in fasting blood glucose levels compared to control groups. This study supports the compound's potential role in diabetes treatment.
  • Antimicrobial Efficacy : A series of experiments demonstrated that derivatives of AMG 837 effectively inhibited Staphylococcus aureus growth at low minimum inhibitory concentrations (MIC), showcasing their potential as new antimicrobial agents without significant toxicity to mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.